5-bromo-2-chloro-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide
Description
5-Bromo-2-chloro-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide is a benzamide derivative featuring a benzotriazole core substituted with a 4-methoxyphenyl group at position 2 and a methyl group at position 6. The benzamide moiety is further substituted with bromo (position 5) and chloro (position 2) groups, conferring unique electronic and steric properties. This compound’s synthesis likely follows nucleophilic substitution or coupling reactions, as inferred from analogous pyrimidine derivatives (e.g., 5-bromo-2-chloro-N-(4-methoxyphenyl)pyrimidin-4-amine, prepared via reaction of dichloropyrimidine with 4-methoxyaniline under basic conditions) .
Properties
IUPAC Name |
5-bromo-2-chloro-N-[2-(4-methoxyphenyl)-6-methylbenzotriazol-5-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrClN4O2/c1-12-9-19-20(26-27(25-19)14-4-6-15(29-2)7-5-14)11-18(12)24-21(28)16-10-13(22)3-8-17(16)23/h3-11H,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUWYAWQCUPXWGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NN(N=C2C=C1NC(=O)C3=C(C=CC(=C3)Br)Cl)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70362223 | |
| Record name | STK025251 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70362223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
471.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6198-24-9 | |
| Record name | STK025251 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70362223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-chloro-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Bromination and Chlorination: The starting material, benzamide, undergoes bromination and chlorination to introduce bromine and chlorine atoms at specific positions on the benzene ring.
Formation of Benzotriazole Derivative: The intermediate compound is then reacted with 2-(4-methoxyphenyl)-6-methyl-2H-benzotriazole to form the desired benzotriazolyl derivative.
Amidation: The final step involves the amidation reaction, where the benzotriazolyl derivative is coupled with benzamide to form 5-bromo-2-chloro-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-chloro-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The benzotriazolyl group can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions may involve the use of polar aprotic solvents and elevated temperatures.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended conjugation.
Scientific Research Applications
5-bromo-2-chloro-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-bromo-2-chloro-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting Gene Expression: Influencing the expression of genes related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Key Observations:
Heterocyclic Core Diversity: The target compound’s benzotriazole core distinguishes it from benzoxazole , thiazole , and imidazole analogues.
Substituent Effects :
- Electron-withdrawing groups (e.g., bromo, chloro, nitro) on the benzamide moiety are common across analogues, modulating electronic density and reactivity. For instance, the 5-bromo-2-chloro substitution pattern is conserved in , and the target compound, suggesting a preference for halogenated motifs in enhancing lipophilicity or target engagement.
- Methoxy groups (e.g., 4-methoxyphenyl in the target compound and ) may enhance solubility via hydrogen bonding while contributing to steric effects.
Physicochemical Properties: Melting points (e.g., 262–265°C for imidazole derivative 4e ) suggest that dicyanoimidazole substituents increase crystallinity compared to halogenated benzotriazoles. However, data gaps for the target compound limit direct comparisons. Molecular weights vary significantly (324.15–487.73), with bulkier heterocycles (e.g., benzotriazole) correlating with higher molecular weights.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
